molecular formula C18H16ClF3N2O3 B2852474 N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide CAS No. 1351644-75-1

N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide

Cat. No.: B2852474
CAS No.: 1351644-75-1
M. Wt: 400.78
InChI Key: TYBBEBRYKOSPDG-UHFFFAOYSA-N
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Description

N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and aliphatic components, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2-chlorobenzylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride
  • Benzyl cyanide

Uniqueness

N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl group, in particular, enhances its stability and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3/c19-14-4-2-1-3-12(14)9-23-16(26)17(27)24-10-15(25)11-5-7-13(8-6-11)18(20,21)22/h1-8,15,25H,9-10H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBBEBRYKOSPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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